molecular formula C10H17N2O4- B12357877 1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2R,4R)-

1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2R,4R)-

Cat. No.: B12357877
M. Wt: 229.25 g/mol
InChI Key: WDWRIVZIPSHUOR-RNFRBKRXSA-M
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Description

(2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound is characterized by its pyrrolidine ring, which is substituted with an amino group and a carboxylic acid group. The BOC (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of Amino Group: The amino group is protected using the BOC group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Formation of Carboxylic Acid: The carboxylic acid group is introduced through various methods, such as oxidation of an alcohol group or hydrolysis of an ester group.

Industrial Production Methods

In industrial settings, the production of (2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-AMINOPYRROLIDINE-2,4-DICARBOXYLIC ACID: This compound is similar in structure but lacks the BOC protecting group.

    (2S,4S)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID: This is a stereoisomer with different spatial arrangement of atoms.

Uniqueness

(2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific stereochemistry and the presence of the BOC protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Properties

Molecular Formula

C10H17N2O4-

Molecular Weight

229.25 g/mol

IUPAC Name

(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7-/m1/s1

InChI Key

WDWRIVZIPSHUOR-RNFRBKRXSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N

Origin of Product

United States

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